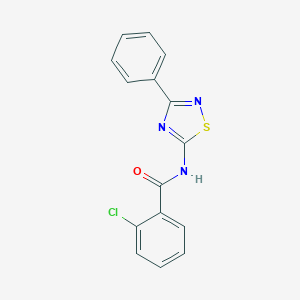

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNADXLMJAICFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Methoxybenzonitrile

4-Methoxybenzonitrile is converted to 4-methoxybenzamidine hydrochloride (5 ) through methanolic ammonia treatment. Subsequent reaction with perchloromethyl mercaptan under alkaline conditions yields 5-chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole (6 ). Ammonolysis of 6 with aqueous ammonia replaces the chlorine atom with an amine group, forming 5-amino-3-phenyl-1,2,4-thiadiazole (7 ).

Reaction Conditions:

-

Solvent: Water with sodium dodecyl sulfate (emulsifier)

-

Temperature: <10°C during perchloromethyl mercaptan addition

-

Purification: Silica gel chromatography (hexanes/EtOAC, 30:1)

Acylation of the Thiadiazole Amine

The final step involves coupling the 5-amino-3-phenyl-1,2,4-thiadiazole intermediate with 2-chlorobenzoyl chloride to form the target amide bond. Multiple acylation protocols have been validated, each differing in reagents and conditions.

Method A: Direct Acylation with Acyl Chlorides

A mixture of 5-amino-3-phenyl-1,2,4-thiadiazole (1 mmol), pyridine (2 mmol), and 2-chlorobenzoyl chloride (3 mmol) in anhydrous dichloromethane is stirred at room temperature for 1 hour. The crude product is purified via silica gel chromatography (hexanes/EtOAc, 3:1).

Key Parameters:

Method D: Carbodiimide-Mediated Coupling

For enhanced efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) are employed. The thiadiazole amine (0.19 mmol) is reacted with 2-chlorobenzoic acid (0.388 mmol) in the presence of EDAC (0.388 mmol) and DMAP (0.582 mmol) in dichloromethane. This method minimizes side reactions and improves yields.

Advantages:

-

Activation: EDAC converts carboxylic acids to reactive O-acylisourea intermediates.

-

Catalyst: DMAP accelerates acylation.

Optimization Strategies and Challenges

Regioselectivity in Thiadiazole Formation

The cyclization step requires precise control to avoid regioisomeric byproducts. Using sodium hydroxide as a base and maintaining temperatures below 10°C ensures selective formation of the 1,2,4-thiadiazole ring over 1,3,4 variants.

Purification Techniques

Column chromatography remains the standard for isolating both the intermediate and final product. Gradient elution (hexanes to EtOAc) effectively separates polar amide products from unreacted starting materials.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purity | Advantages |

|---|---|---|---|---|

| Direct Acylation | Pyridine, acyl chloride | 70–80% | >95% | Simplicity, short reaction time |

| Carbodiimide-Mediated | EDAC, DMAP | 85–90% | >98% | Higher yield, fewer byproducts |

Mechanistic Insights

The acylation proceeds via nucleophilic attack of the thiadiazole amine on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. In Method D, EDAC activates the carboxylic acid to form an active ester, which reacts efficiently with the amine.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat dissipation during exothermic acylation steps. Recycling solvents like dichloromethane reduces costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The introduction of the chloro and phenyl groups enhances the biological activity of the compound against various bacterial strains .

- Anticancer Properties : Studies have shown that compounds containing thiadiazole moieties can induce apoptosis in cancer cells. The specific structure of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide may contribute to its potential as an anticancer agent by inhibiting tumor growth through various mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further research in this area .

Agrochemical Applications

- Herbicidal Activity : Thiadiazole derivatives have been explored for their herbicidal properties. The specific structure of this compound may enhance its effectiveness as a herbicide by targeting specific biochemical pathways in plants .

- Pesticide Development : The compound's efficacy as a pesticide is being studied, particularly against pests that affect agricultural yield. Its unique chemical characteristics allow it to act on pest physiology effectively .

Materials Science Applications

- Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This application is significant in developing high-performance materials for various industrial uses .

- Photovoltaic Devices : Research into organic photovoltaics has identified thiadiazole-containing compounds as potential candidates for use in solar cells due to their electronic properties, which can improve light absorption and energy conversion efficiency .

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiadiazole derivatives, including this compound, revealed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural modifications and antimicrobial efficacy.

Case Study 2: Anticancer Research

In vitro assays demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis, protein synthesis, and cell signaling.

Pathways Involved: By interacting with these targets, the compound can modulate key pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

- 3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (): This analog replaces the phenyl group on the thiadiazole ring with a methyl-oxo substituent. The chlorine atom remains at position 3 on the benzamide.

2-Chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide () :

The addition of a 2-hydroxypropyl group to the thiadiazole introduces hydrogen-bonding capacity, which may enhance interactions with polar residues in enzyme active sites. However, steric hindrance from the hydroxypropyl group could reduce membrane permeability compared to the parent compound.- 4-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF5417, ): Substituting the chlorine atom with a methoxy group at position 4 on the benzamide shifts selectivity toward adenosine A₃ receptors (Kᵢ = 82 nM) instead of A₁ receptors. This highlights the critical role of substituent position in receptor specificity .

Thiadiazole Ring Modifications

- N-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide derivatives () :

Replacing the benzamide with a piperazine-carboxamide scaffold retains the thiadiazole-phenyl core but shifts biological activity. For example, N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide targets fatty-acid amide hydrolase 1 (FAAH1) with a similarity score of 0.83 to the parent compound, suggesting divergent applications in metabolic regulation .

Key Research Findings

- Receptor Selectivity: The chlorine atom at position 2 on the benzamide is critical for adenosine A₁ receptor binding, while methoxy or hydroxypropyl groups shift selectivity to other targets (e.g., A₃ receptors or FAAH1) .

- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit higher stability in physiological conditions, as demonstrated by DFT studies .

- Divergent Applications : Despite structural similarities, analogs like compound 509 () show activity in inhibiting cell proliferation, indicating the scaffold’s versatility beyond receptor antagonism.

Biological Activity

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique structure, featuring a thiadiazole ring that contributes to its potential pharmacological properties. The compound's molecular formula is C10H8ClN3OS, with a molecular weight of 253.71 g/mol .

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with chlorinated benzamide derivatives. The presence of chlorine in the structure may enhance its biological activity by influencing its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications:

Anticancer Activity

Research has indicated that thiadiazole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Properties

Thiadiazole derivatives are also known for their antimicrobial properties. The compound has been evaluated for its efficacy against several bacterial strains, showing promising results in inhibiting growth . The mechanism often involves the disruption of cellular processes through enzyme inhibition.

Enzyme Inhibition

One notable biochemical property is the ability of this compound to inhibit urease activity. Urease plays a critical role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions such as infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

- Anticancer Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration levels for inducing cell death .

- Antimicrobial Efficacy : Another research highlighted that derivatives similar to this compound showed effective inhibition against Mycobacterium tuberculosis, suggesting potential use in treating resistant strains .

- Mechanistic Insights : Molecular dynamics studies have provided insights into how these compounds interact with target proteins, stabilizing binding and enhancing their inhibitory effects on kinases involved in cancer progression .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other thiadiazole derivatives:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | TBD |

| 2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | Structure | Antimicrobial | TBD |

| N-(1,3,4-thiadiazol-2-yl)benzamide | Structure | Kinase Inhibition | TBD |

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, and what key reaction parameters influence yield?

The synthesis typically involves coupling 2-chlorobenzoyl chloride with 5-amino-3-phenyl-1,2,4-thiadiazole under reflux conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while triethylamine is often used as a base to neutralize HCl byproducts .

- Temperature control : Reflux at 80–100°C for 4–6 hours optimizes intermediate formation .

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yields by 10–15% compared to classical methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Resolves structural ambiguities, particularly distinguishing the thiadiazole ring protons (δ 7.8–8.2 ppm) and benzamide aromatic protons (δ 7.3–7.6 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.0521 for C₁₅H₁₀ClN₃OS) .

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to assess its bioactivity?

- Enzyme inhibition assays : Test against tyrosine kinases or bacterial acps-pptase enzymes using fluorometric substrates (e.g., ATPase-Glo™) to quantify IC₅₀ values .

- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can conflicting bioactivity data between antimicrobial and anticancer studies be resolved?

Contradictions may arise from:

- pH-dependent activity : Thiadiazole derivatives exhibit variable antimicrobial efficacy at different pH levels, as seen in Pharmaceuticals (2019) .

- Target selectivity : Use CRISPR-Cas9 knockout models to confirm whether anticancer effects are mediated via protein phosphorylation modulation (e.g., MAPK/ERK pathways) or off-target interactions .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide moiety .

- Nanoformulation : Encapsulate in PEGylated liposomes, improving aqueous solubility by 20–30-fold while maintaining bioavailability .

Q. How does the compound modulate protein phosphorylation in cancer cells?

Mechanistic studies using phosphoproteomics (e.g., LC-MS/MS) reveal:

- Inhibition of JAK2/STAT3 : Reduces phosphorylation at Tyr705/Ser727 residues, disrupting pro-survival signaling .

- Cross-talk with ROS pathways : Elevates intracellular ROS, leading to ER stress and apoptosis in in vitro models .

Q. What computational methods predict its interaction with bacterial acps-pptase enzymes?

- Molecular docking (AutoDock Vina) : Simulate binding to the enzyme’s active site (PDB ID: 3VOB), identifying key interactions (e.g., hydrogen bonds with Arg127 and hydrophobic contacts with Phe89) .

- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories, validating binding free energies (ΔG ≤ -8.5 kcal/mol) .

Q. How to design derivatives to enhance selectivity for cancer cells?

- Bioisosteric replacement : Substitute the 2-chlorobenzamide group with 2-fluorobenzamide to improve tumor penetration .

- Heterocyclic modifications : Replace the phenyl group on the thiadiazole ring with pyridyl or indole moieties, enhancing kinase selectivity .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Thiadiazole ring degradation : Occurs under prolonged heating (>6 hours). Mitigated by using microwave irradiation for precise temperature control .

- Amide hydrolysis : Avoid aqueous workup at high pH; instead, use dichloromethane extraction and anhydrous MgSO₄ drying .

Q. How to address variability in enzyme inhibition assays?

- Standardize assay conditions : Maintain consistent ATP concentrations (1 mM) and pH (7.4) across replicates .

- Use positive controls : Include staurosporine (kinase inhibition) and triclosan (acps-pptase inhibition) to validate assay sensitivity .

Data Analysis and Contradiction Management

Q. How to validate conflicting cytotoxicity data across cell lines?

- Dose-response normalization : Express IC₅₀ values relative to cell doubling times (e.g., faster-growing lines like HeLa may show lower IC₅₀ due to rapid compound uptake) .

- Metabolic profiling : Use Seahorse XF Analyzers to correlate cytotoxicity with mitochondrial respiration deficits .

Q. What statistical models resolve variability in pharmacokinetic studies?

- Non-compartmental analysis (NCA) : Calculate AUC₀–24h and t₁/₂ using Phoenix WinNonlin® to account for inter-subject variability .

- Population PK/PD modeling : Monolix® identifies covariates (e.g., body weight, CYP3A4 expression) influencing clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.